Silane, (3-chloropropyl)dimethyl-
Overview
Description
Silane, (3-chloropropyl)dimethyl-: is a chemical compound with the molecular formula C5H13ClSi 3-chloropropyldimethylsilane . This compound is a colorless to slightly yellow liquid with a distinctive silicone-like odor. It is widely used in the chemical industry as an intermediate for the synthesis of various organosilicon compounds .
Mechanism of Action
Target of Action
Silane, (3-chloropropyl)dimethyl- is a type of organosilane, which is a class of silicon-based compounds widely used in the chemical industry Organosilanes are generally known to interact with various organic and inorganic substrates, serving as a bridge between the two .
Mode of Action
Organosilanes like this compound are known to undergo hydrolysis in the presence of moisture, forming silanols . These silanols can then react with various substrates, forming strong covalent bonds . This property is often exploited in the production of silicon-based polymers and coatings .
Biochemical Pathways
Organosilanes are generally involved in the formation of silicon-based polymers and coatings . These materials have a wide range of applications, from construction materials to biomedical devices .
Result of Action
The result of the action of Silane, (3-chloropropyl)dimethyl- is the formation of strong covalent bonds with various substrates, leading to the production of silicon-based polymers and coatings . These materials have a wide range of applications, from construction materials to biomedical devices .
Action Environment
The action of Silane, (3-chloropropyl)dimethyl- is influenced by environmental factors such as the presence of moisture, which can trigger its hydrolysis . The stability and efficacy of the compound can also be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, (3-chloropropyl)dimethyl- is typically synthesized through the reaction of 3-chloropropyl methyl compound with dimethylchlorosilane . The reaction proceeds as follows:
(CH3)3C−Cl+(CH3)2SiCl2→(CH3)3C−Si(CH3)2Cl
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (3-chloropropyl)dimethyl- involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The process involves a hydrosilylation reaction at room temperature, resulting in a production rate of 70-76% .
Chemical Reactions Analysis
Types of Reactions: Silane, (3-chloropropyl)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrosilylation Reactions: Catalysts such as chloroplatinic acid and homogeneous platinum complexes are used.
Major Products:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrosilylation Reactions: Products include silane derivatives with added functional groups.
Scientific Research Applications
Silane, (3-chloropropyl)dimethyl- has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Chloro (3-chloropropyl)dimethylsilane
- Chloro (dimethyl)vinylsilane
- Dichloro (3-chloropropyl)methylsilane
- (3-Chloropropyl)trimethoxysilane
Uniqueness: Silane, (3-chloropropyl)dimethyl- is unique due to its specific combination of chlorine and silicon atoms , which allows it to participate in a wide range of chemical reactions. Its ability to form strong covalent bonds with various substrates makes it a valuable intermediate in the synthesis of organosilicon compounds .
Biological Activity
Silane, (3-chloropropyl)dimethyl- is an organosilicon compound that exhibits significant biological activity. This article will explore its mechanisms of action, biochemical pathways, and implications for various fields, including chemistry, biology, and medicine.
Chemical Structure
Silane, (3-chloropropyl)dimethyl- (C6H15ClO2Si) is characterized by its chloropropyl group which enhances its reactivity with various substrates. It undergoes hydrolysis in the presence of moisture, resulting in the formation of silanols and methanol. This hydrolysis is crucial for its application in surface modification and polymer synthesis .
Mechanism of Action
The primary mode of action involves the formation of strong covalent bonds with substrates, facilitating the production of silicon-based polymers and coatings. This property is leveraged in both industrial applications and biological assays . The compound's ability to modify surfaces makes it valuable in creating bioactive compounds and enhancing the performance of materials used in biological contexts.
Biochemical Pathways
Organosilanes like Silane, (3-chloropropyl)dimethyl- play a role in several biochemical pathways:
- Polymer Formation : The compound contributes to the synthesis of silicon-based polymers which are essential in various applications, including coatings and adhesives.
- Surface Functionalization : It is used to modify surfaces for biological assays, improving the interaction between biological molecules and surfaces .
- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of bioactive molecules used in medical applications.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of Silane, (3-chloropropyl)dimethyl-. Key findings include:
These studies indicate that while the compound exhibits some genotoxic properties in vitro, it does not show significant acute toxicity at low concentrations.
Applications
Silane, (3-chloropropyl)dimethyl- has diverse applications across various fields:
- Chemistry : Utilized as an intermediate for synthesizing other organosilicon compounds and as a catalyst in organic reactions.
- Biology : Important for surface modifications that enhance biological assays.
- Medicine : Used in developing radiolabeled compounds for imaging techniques like positron emission tomography (PET) .
Case Studies
-
Surface Modification for Biological Assays
A study demonstrated the successful immobilization of 3-chloropropyltriethoxysilane onto silica using a one-pot synthesis method. This approach enhanced the surface properties for better interaction with biomolecules . -
Toxicological Risk Assessment
Research on repeated inhalation exposure revealed histopathological changes at concentrations as low as 10 ppm. This underscores the importance of monitoring exposure levels in occupational settings .
Properties
InChI |
InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMUNKNMFGPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885013 | |
Record name | Silane, (3-chloropropyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18157-31-8 | |
Record name | Silane, (3-chloropropyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (3-chloropropyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (3-chloropropyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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